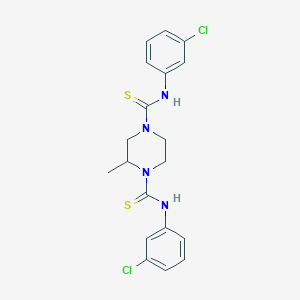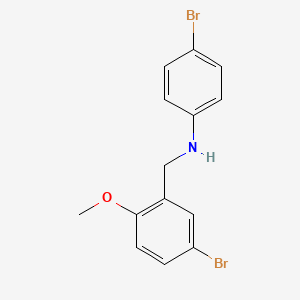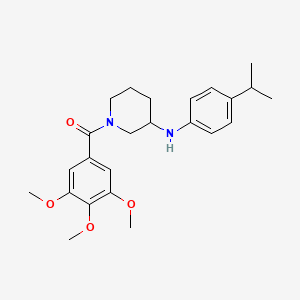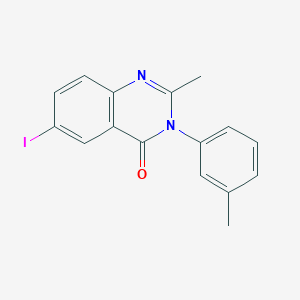![molecular formula C17H30O2 B6097335 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane](/img/structure/B6097335.png)
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane, also known as TMD or Trimethyldioxane, is a cyclic ether compound that has been extensively studied for its biochemical and physiological effects. It is commonly used in scientific research applications due to its unique properties and mechanism of action.
Mecanismo De Acción
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane is a cyclic ether compound that can undergo ring-opening reactions under certain conditions, such as exposure to acids or nucleophiles. This property makes it useful as a protecting group for reactive functional groups in organic synthesis. This compound can also act as a ligand for metal catalysts, facilitating various chemical reactions through coordination and activation of the metal center.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy drugs. This compound has also been shown to protect against oxidative stress and inflammation, which are implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane has several advantages for use in lab experiments, including its stability, low toxicity, and ease of handling. It is also readily available and relatively inexpensive. However, this compound has some limitations, including its low solubility in water and some organic solvents, and its tendency to undergo ring-opening reactions under certain conditions.
Direcciones Futuras
There are several future directions for research on 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane, including the development of new synthetic methods for this compound and its derivatives, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its reactivity and selectivity in various chemical reactions. Additionally, the use of this compound as a model compound for studying the reactivity and selectivity of various chemical reactions could lead to the development of new synthetic methodologies and the discovery of new organic compounds with useful properties.
Métodos De Síntesis
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane can be synthesized through a multistep process involving the reaction of cyclohexanone with methyl vinyl ketone, followed by a series of chemical reactions to form the final product. The purity and yield of this compound can be optimized through careful control of reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane has been widely used in scientific research as a solvent, reagent, and intermediate in the synthesis of various organic compounds. It is particularly useful in the synthesis of natural products and pharmaceuticals due to its ability to stabilize reactive intermediates and facilitate complex chemical transformations. This compound has also been used as a model compound for studying the reactivity and selectivity of various chemical reactions.
Propiedades
IUPAC Name |
2,4-dimethyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-13-7-6-10-16(3,4)15(13)8-11-17(5)18-12-9-14(2)19-17/h14H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGLUVRRFVQCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(O1)(C)CCC2=C(CCCC2(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(3-pyridinyl)methanone](/img/structure/B6097285.png)

![2,3-dimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-1H-indole hydrochloride](/img/structure/B6097292.png)
![2-hydroxy-3-methoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B6097306.png)
![3-(4-chlorophenyl)-5-(2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6097311.png)

![2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol](/img/structure/B6097328.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-(methylthio)acetamide](/img/structure/B6097348.png)
![N-cyclopropyl-3-(1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6097354.png)
![8-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6097357.png)
